(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
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Overview
Description
(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of thiophene-2-carbaldehyde with 2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated under reflux for several hours to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may bind to specific active sites or modulate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (E)-5-(2-furylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- (E)-5-(2-pyridylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
- (E)-5-(2-benzylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
Uniqueness
(E)-5-(thiophen-2-ylmethylene)-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds
Properties
IUPAC Name |
(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-(thiophen-2-ylmethylidene)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-14-4-2-5-15(12-14)21-7-9-22(10-8-21)19-20-18(23)17(25-19)13-16-6-3-11-24-16/h2-6,11-13H,7-10H2,1H3/b17-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDQNJXOOTWGLN-GHRIWEEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=CS4)S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=CS4)/S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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